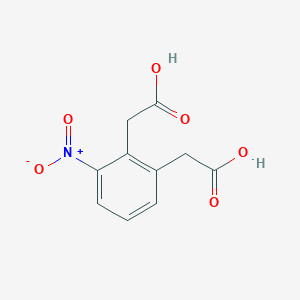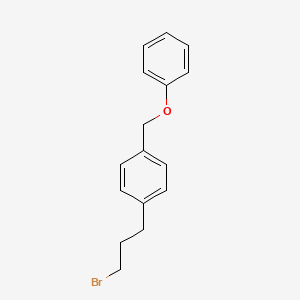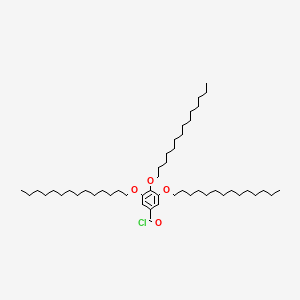![molecular formula C10H20O B14189331 [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 848778-83-6](/img/structure/B14189331.png)
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a methyl group, an isopropyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions, followed by reduction and functional group transformations to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of any carbonyl intermediates back to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation of the methanol group to form alkyl halides using reagents like SOCl2 (Thionyl chloride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride.
Aplicaciones Científicas De Investigación
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone: Similar structure but with a carbonyl group instead of a methanol group.
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride: Similar structure but with a chloride group instead of a methanol group.
Uniqueness
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
848778-83-6 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
KBSHQCBKGHLYLX-VHSXEESVSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@](C1)(C)CO |
SMILES canónico |
CC(C)C1CCC(C1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)


![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)

![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
